molecular formula C18H22FN3O2 B2592640 2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one CAS No. 2309706-00-9

2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2592640
CAS No.: 2309706-00-9
M. Wt: 331.391
InChI Key: XZGBJCFQINABHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable phenol under basic conditions to form the fluorophenoxy compound.

    Formation of the piperidine intermediate: This step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions involving appropriate starting materials.

    Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the piperidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one would depend on its specific molecular targets and pathways. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one
  • 2-(2-bromophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-13(24-17-6-4-3-5-15(17)19)18(23)22-9-7-14(8-10-22)16-11-20-12-21(16)2/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBJCFQINABHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=CN=CN2C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.